1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one
Description
Properties
IUPAC Name |
1-pyridin-2-yl-4-quinolin-8-ylsulfonylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-13-21(11-12-22(17)16-8-1-2-9-19-16)26(24,25)15-7-3-5-14-6-4-10-20-18(14)15/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYQQLARDAQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine Derivatives
The most widely reported method involves the reaction of quinoline-8-sulfonyl chloride with a preformed piperazin-2-one intermediate bearing a pyridin-2-yl substituent. Key steps include:
- Preparation of Piperazin-2-one Intermediate :
- Sulfonylation Reaction :
Mechanistic Insight : The sulfonylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide bond.
Cyclization Approaches for Piperazin-2-one Formation
Alternative routes focus on constructing the piperazin-2-one ring after introducing the sulfonamide group. This strategy avoids stability issues associated with preformed piperazin-2-ones:
- Amino Alcohol Cyclization :
- Lactamization via Activation :
Coupling Reactions with Preformed Heterocycles
Modular approaches involve coupling pre-synthesized quinoline-8-sulfonamide and pyridinyl-piperazin-2-one fragments:
- Mitsunobu Reaction :
- Ullmann-Type Coupling :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Base Selection :
- Metal Catalysts :
Characterization and Analytical Data
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
- HRMS (ESI+) :
Challenges and Troubleshooting
- Low Solubility :
- Byproduct Formation :
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazin-2-one ring exhibits nucleophilic substitution potential at its carbonyl group, while the quinoline-8-sulfonyl group participates in sulfonamide bond cleavage or modification under basic/acidic conditions.
Key Findings :
-
Sulfonamide bonds show stability under physiological pH but degrade in strongly acidic environments (e.g., pH < 2) .
-
Piperazin-2-one’s carbonyl group undergoes hydrolysis to open the ring, yielding intermediates for further derivatization.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization reactions via its pyridinyl and quinoline moieties, forming fused heterocycles under catalytic conditions.
| Reaction Type | Catalysts/Reagents | Products | Source |
|---|---|---|---|
| Radical cyclization | K₂CO₃, CuI, 150°C | Tetracyclic pyrido-quinoline systems | |
| Mannich reaction | Paraformaldehyde, EtOH | Aminoalkylated derivatives |
Mechanistic Insights :
-
Radical pathways dominate in cyclization, facilitated by single-electron transfer agents like K₂CO₃ .
-
Mannich reactions introduce alkylamino groups at the quinoline C-5 position, enhancing solubility .
Thermal Decomposition and Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways critical for pharmaceutical formulation.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Onset temperature | 248°C | N₂ atmosphere, 10°C/min | |
| Major decomposition products | CO₂, SO₂, pyridine fragments | MS/Fragmentation analysis |
Stability Notes :
-
No significant degradation below 200°C, making it suitable for high-temperature processing.
Metal Coordination Chemistry
The quinoline nitrogen and sulfonyl oxygen atoms act as bidentate ligands for transition metals.
| Metal Ion | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu²⁺ | Octahedral geometry | 12.3 ± 0.2 | |
| Zn²⁺ | Tetrahedral coordination | 9.8 ± 0.3 |
Applications :
Biological Activity-Linked Reactivity
The compound undergoes enzyme-mediated modifications in pharmacological contexts:
| Enzyme | Reaction | Outcome | Source |
|---|---|---|---|
| Cytochrome P450 3A4 | N-Oxidation of pyridine ring | Metabolite with reduced cytotoxicity | |
| NADPH oxidoreductase | Sulfonamide reduction | Thiol intermediate (pro-drug activation) |
Scientific Research Applications
1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
- Target Compound: The piperazin-2-one core distinguishes it from other piperazine derivatives. The sulfonyl linkage to quinoline-8 is unique among the referenced compounds.
- Compound 44g (): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core instead of piperazin-2-one. The 1-(pyridin-2-yl)piperazine is linked via a methylene group to the pyrimidinone ring. This structure emphasizes pyrimidinone’s role in kinase inhibition, contrasting with the sulfonamide focus of the target compound .
- Patent Derivatives (–4): Include 4H-pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one cores with piperazine/piperidine substituents. For example, 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replaces sulfonyl with benzodioxol, altering hydrophobicity and electronic properties .
Functional Group Impact on Properties
Biological Activity
1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one can be represented as follows:
- Molecular Formula : C16H16N4O2S
- CAS Number : [not provided in the search results]
This compound features a piperazine core linked to a pyridine and a quinoline moiety, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been compared with standard antibiotics, showing promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
Anticonvulsant Activity
Research has indicated that this compound may possess anticonvulsant properties as well. In animal models, it has been shown to reduce seizure frequency and duration, suggesting its potential use in epilepsy treatment.
Case Studies
- Case Study on Anticancer Effects : A recent study explored the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with varying doses of the compound compared to control groups.
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity of the compound against multi-drug resistant strains. It demonstrated effectiveness in reducing bacterial load in infected wounds in vivo, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. How can microwave-assisted synthesis be optimized for preparing piperazine-quinoline hybrids like 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one?
- Methodology : Utilize microwave irradiation (120°C, 250W maximum power) in 1,4-dioxane to accelerate reaction rates and improve yields. Monitor reaction progress via TLC or HPLC. Optimize stoichiometry by varying equivalents of sulfonyl chloride derivatives and amine precursors. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) ensures purity >95% .
Q. What analytical techniques are critical for characterizing structural integrity and purity of the compound?
- Methodology :
- Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight and fragmentation patterns. For example, molecular ions with poor intensity (0.5–8.0%) may require enhanced ionization methods like ESI+ .
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms. Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles (e.g., weight loss at 150–200°C indicates solvent evaporation) .
Q. How should researchers design preliminary biological assays to evaluate P-glycoprotein (P-gp) inhibition potential?
- Methodology : Use multidrug-resistant cell lines (e.g., Lucena 1) and sensitive counterparts (e.g., K562) in RPMI-1640 media. Incubate cells with fluorescent P-gp substrates (e.g., Rho123 or Doxorubicin) and measure intracellular accumulation via flow cytometry. Include verapamil (10 µM) as a positive control and DMSO as a negative control. Calculate reversal fold (RF) as .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for sulfonyl-piperazine derivatives?
- Methodology :
- Systematic SAR Libraries : Synthesize analogs with variations in the quinoline sulfonyl group (e.g., substituents at C-5 or C-7) and piperazine substituents (e.g., pyridinyl vs. benzyl groups).
- Computational Modeling : Perform docking studies with P-gp (PDB ID: 8DQ) to predict binding affinities. Compare with experimental IC₅₀ values from Rho123 efflux assays .
- Data Normalization : Account for batch-to-batch variability in cell viability (MTT assay) by normalizing P-gp inhibition data to cell count or protein content .
Q. How can researchers mechanistically validate P-gp inhibition beyond fluorescence-based assays?
- Methodology :
- ATPase Activity Assays : Measure P-gp ATP hydrolysis rates using purified membrane fractions. Inhibitors typically stimulate basal ATPase activity at low concentrations (0.1–10 µM).
- Western Blotting : Quantify P-gp expression levels in treated vs. untreated cells to rule out downregulation as a confounding factor.
- Competitive Binding Studies : Use radiolabeled inhibitors (e.g., ³H-verapamil) to determine displacement constants (Kᵢ) .
Q. What experimental approaches address low solubility/stability of sulfonyl-piperazine derivatives in biological buffers?
- Methodology :
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, dihydrochloride salts of piperazine derivatives show improved stability in PBS (pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to maintain compound integrity during in vitro assays. Characterize encapsulation efficiency via UV-Vis spectroscopy .
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation products via LC-MS .
Q. How to reconcile discrepancies between in vitro P-gp inhibition and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte microsomal assays.
- Toxicity Overlap : Evaluate off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
Methodological Notes
- Safety Protocols : Handle sulfonyl chlorides and piperazine intermediates in a fume hood. Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate before disposal .
- Data Reproducibility : Validate synthetic routes and biological assays across ≥3 independent replicates. Share raw data (e.g., HPLC chromatograms, flow cytometry FCS files) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
